molecular formula C16H14O3 B7763269 Methyl 2'-acetyl[1,1'-biphenyl]-4-carboxylate

Methyl 2'-acetyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B7763269
M. Wt: 254.28 g/mol
InChI Key: HTLDKMOYHQODJO-UHFFFAOYSA-N
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Description

Methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a methyl ester group at the 4-position and an acetyl group at the 2’-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate typically involves the Friedel-Crafts acylation reaction. This reaction is a type of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. The process generally requires an acid chloride (such as acetyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to facilitate the reaction .

Industrial Production Methods

Industrial production of methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure provides a rigid framework that can fit into binding sites on target molecules, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the acetyl and methyl ester groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

methyl 4-(2-acetylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(17)14-5-3-4-6-15(14)12-7-9-13(10-8-12)16(18)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLDKMOYHQODJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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